![molecular formula C16H14F2N2O2 B6013231 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6013231.png)
4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is a small molecule that has a molecular weight of 366.36 g/mol and a chemical formula of C18H15F2N3O2.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. Some studies have suggested that this compound may interact with the active site of certain enzymes, such as proteases or kinases, and inhibit their activity. Other studies have proposed that it may act as a ligand for specific receptors, such as G protein-coupled receptors or ion channels, and modulate their function.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide are largely dependent on its mechanism of action and the specific enzymes or receptors it interacts with. Some studies have reported that this compound exhibits anti-inflammatory, anti-cancer, or anti-viral properties, while others have suggested that it may have neuroprotective or analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide in lab experiments include its relatively simple synthesis, its high purity, and its potential as a lead compound for the development of new drugs. However, some limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide. One possible direction is the further investigation of its mechanism of action and the specific enzymes or receptors it interacts with. Another direction is the synthesis of new analogs and derivatives that exhibit improved pharmacological properties, such as increased potency or selectivity. Additionally, the potential applications of this compound in various therapeutic areas, such as oncology or neurology, could be explored.
Synthesemethoden
The synthesis of 4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide involves the reaction of 4-fluorobenzoyl chloride with N-(2-amino-2-oxoethyl)-2-fluoroaniline in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through an amide bond formation mechanism, and the final product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs that target specific enzymes or receptors. In drug discovery, it has been used as a starting material for the synthesis of various analogs and derivatives that exhibit improved pharmacological properties.
Eigenschaften
IUPAC Name |
4-fluoro-N-[1-(2-fluoroanilino)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-10(15(21)20-14-5-3-2-4-13(14)18)19-16(22)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNMIRAIROIMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{1-[(2-fluorophenyl)amino]-1-oxopropan-2-yl}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.